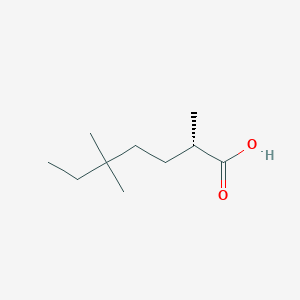![molecular formula C21H22N2O5 B2478974 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-53-6](/img/structure/B2478974.png)
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound, known for its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core with a pyrroloquinoline moiety, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Pyrroloquinoline Core
The preparation begins with the cyclization of appropriate precursors to form the pyrroloquinoline core. Typically, a mixture of aniline derivatives and carbonyl compounds are heated in the presence of a catalyst like phosphoric acid.
Reaction conditions: Heating at 80-100°C for several hours.
Step 2: Formation of the Trimethoxy Benzamide Group
The next step involves introducing the trimethoxy benzamide group. This can be done via an amidation reaction where 3,4,5-trimethoxybenzoic acid is reacted with an amine derivative of the pyrroloquinoline intermediate.
Reaction conditions: This reaction generally occurs under mild heating (50-60°C) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production would likely involve a scaled-up version of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation:
The pyrroloquinoline core can undergo oxidation reactions to introduce new functional groups or modify existing ones, often using agents like KMnO4 or chromium trioxide.
Major products: Oxidized derivatives with increased functionality.
Reduction:
Reduction reactions on this compound might focus on reducing the carbonyl group in the benzamide moiety, using reagents like NaBH4 or LiAlH4.
Major products: Reduced forms like alcohols.
Substitution:
Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic rings or the quinoline core.
Reagents: Halogenating agents (e.g., NBS), alkylating agents (e.g., alkyl halides).
Major products: Substituted derivatives with potentially enhanced biological activity.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel analogs:
Biology
Anticancer research: Its unique structure allows it to interact with biological macromolecules, showing potential as an anticancer agent by inhibiting specific pathways in cancer cells.
Medicine
Therapeutic potential: Research is being conducted on its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Industry
Material science: The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The primary mechanism involves the interaction of the benzamide moiety with specific enzymes or receptors. Its trimethoxy groups can enhance binding affinity to certain proteins, while the pyrroloquinoline core can disrupt normal cellular functions, leading to therapeutic effects.
Molecular targets: Targets include kinases, DNA-binding proteins, and other enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3,5-dimethoxy-N-(pyrroloquinolin-8-yl)benzamide
3,4,5-trimethoxy-N-(2,5-dihydro-4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Uniqueness
The specific arrangement of the methoxy groups and the pyrroloquinoline core sets 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide apart, providing unique electronic and steric properties that may result in superior biological activity or material properties.
And there you have it—a deep dive into the world of this compound. Chemistry really knows how to keep things intriguing!
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGLKIIZQVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

![1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2478905.png)


![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)
![ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2478911.png)
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)
![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2478914.png)
